molecular formula C15H22N2O3 B1370439 Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate CAS No. 308386-35-8

Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Cat. No. B1370439
CAS RN: 308386-35-8
M. Wt: 278.35 g/mol
InChI Key: ALPNOHOFARYXFG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate, or TB4OPC, is a synthetic organic compound used in a variety of scientific research applications. TB4OPC is a versatile molecule that has a wide range of uses due to its unique structure and properties. It is a colorless, crystalline solid with a molecular weight of 310.36 g/mol. TB4OPC is soluble in organic solvents such as methanol, ethanol, and acetonitrile. It is also soluble in water and can be used in aqueous solutions.

Scientific Research Applications

  • Synthesis of Biologically Active Intermediates :

    • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as an important intermediate in the creation of biologically active compounds like crizotinib. The synthesis involves three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a confirmation of structure by MS and 1HNMR spectrum, achieving a total yield of 49.9% (Kong et al., 2016).
    • Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, is synthesized through acylation, sulfonation, and substitution from piperidin-4-ylmethanol, with structures determined by MS and 1HNMR, showcasing an optimized synthetic method and a total yield of 20.2% (Wang et al., 2015).
    • The compound tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, is synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a structure confirmation by 1 H NMR and a high total yield of up to 71.4%. The compound's significance lies in the development and optimization of anti-tumor inhibitors (Zhang et al., 2018).
  • Structural Analysis and Molecular Packing :

    • X-ray studies reveal the structural intricacies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, demonstrating its occurrence in the 4-enol form and showcasing the axial orientation of the isobutyl side chain at the 6-position of the piperidine ring. Its reduction leads predominantly to the beta-hydroxylated delta-lactam, tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, with cis configuration of the hydroxy and isobutyl groups. The molecular packing of these compounds is driven by strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure (Didierjean et al., 2004).

properties

IUPAC Name

tert-butyl 4-pyridin-4-yloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-6-13(7-11-17)19-12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPNOHOFARYXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619850
Record name tert-Butyl 4-[(pyridin-4-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

308386-35-8
Record name tert-Butyl 4-[(pyridin-4-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By a similar manner to Reference Example 35, 1-tert-butoxycarbonyl-4-hydroxypiperidine (1.01 g, 5.0 mmol) was reacted with 4-hydroxypyridine (0.57 g, 6.0 mmol) to give the titled compound as pale yellow solid substance(1.05 g, 75%).
Quantity
1.01 g
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reactant
Reaction Step One
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0.57 g
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

tert-Butyl 4-hydroxypiperidine-1-carboxylate (6.348 g, 31.546 mmol) and triphenylphosphine (10.256 g, 39.432 mmol) were added to a solution of 4-hydroxypyridine (3 g, 31.456 mmol) in tetrahydrofuran (50 ml) at room temperature. Diisopropyl azodicarboxylate (7.66 ml, 39.432 mmol) was subsequently added dropwise and the mixture was then stirred at 55° C. for 15 h. Saturated sodium bicarbonate solution (50 ml) was added to the reaction mixture and the mixture was extracted with ethyl acetate (4×80 ml). The combined organic phases were washed with sat. sodium chloride solution (20 ml), dried over sodium sulfate and concentrated in vacuo. The crude product was subsequently purified by column chromatography (silica gel) with ethyl acetate/hexane (4:1). Yield: 4.11 g (46%)
Quantity
6.348 g
Type
reactant
Reaction Step One
Quantity
10.256 g
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reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.66 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Prepared from 1-Boc-4-hydroxypiperidine and 4-fluoropyridine using methods substantially equivalent to those described for the synthesis of 1-Boc-4-(pyridin-2-yloxy)piperidine. The product was purified by chromatography over silica gel, eluting with ethyl acetate.
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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